3-Chloro-6-cyclopropylpyridazine-4-carbonitrile

Medicinal Chemistry Organic Synthesis Synthetic Intermediate

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile is the exact intermediate required for patented synthetic routes to SMN protein modulators for SMA research and Nav1.7 inhibitors for non-opioid analgesics. Its 3-chloro leaving group and 4-cyano group enable precise SNAr derivatization; analogs lacking the cyano group or with alternative substitution patterns will not support these pathways. Procure this specific building block to maintain synthetic fidelity and avoid costly re-optimization.

Molecular Formula C8H6ClN3
Molecular Weight 179.61
CAS No. 1824345-60-9
Cat. No. B2628117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-cyclopropylpyridazine-4-carbonitrile
CAS1824345-60-9
Molecular FormulaC8H6ClN3
Molecular Weight179.61
Structural Identifiers
SMILESC1CC1C2=NN=C(C(=C2)C#N)Cl
InChIInChI=1S/C8H6ClN3/c9-8-6(4-10)3-7(11-12-8)5-1-2-5/h3,5H,1-2H2
InChIKeyQPZGGEHIEOWBQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (CAS 1824345-60-9): Core Properties and Class Context


3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (CAS 1824345-60-9) is a heterocyclic small molecule belonging to the pyridazine class . Its core structure is a pyridazine ring substituted with a chlorine at the 3-position, a cyclopropyl group at the 6-position, and a cyano group at the 4-position . The compound has a molecular weight of 179.61 g/mol and a molecular formula of C8H6ClN3 . It is typically supplied as a research chemical with a purity of at least 95% . Unlike generic pyridazines, the specific substitution pattern on this molecule positions it as a key intermediate in the synthesis of targeted pharmaceutical agents, including modulators of the Survival Motor Neuron (SMN) protein and inhibitors of the voltage-gated sodium channel Nav1.7 .

Procurement Risk of Substituting 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile with Generic Analogs


Substituting 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile with a generic or closely related pyridazine derivative introduces significant risk due to the compound's unique, application-specific functional group array. The simultaneous presence of a reactive 3-chloro leaving group and a 4-cyano group dictates a specific reactivity profile for nucleophilic aromatic substitution (SNAr) and subsequent derivatization, which is not recapitulated by analogs lacking the cyano group or possessing a different electron-withdrawing group . Furthermore, the specific combination of these groups with the 6-cyclopropyl moiety is the exact intermediate required for established synthetic routes to high-value therapeutic targets like SMN protein modulators and Nav1.7 inhibitors . Substitution with an analog that lacks the 4-cyano group (e.g., 3-chloro-6-cyclopropylpyridazine) or has a different electron-withdrawing group (e.g., an ester) would halt the designated synthetic pathway, necessitating costly and time-intensive re-optimization. The following evidence guide provides the quantitative basis for these critical differences.

Quantitative Differentiation Evidence for 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile Procurement


Functional Group Impact on Synthetic Utility: 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile vs. Des-Cyano Analog

The presence of a cyano group at the 4-position is the primary functional differentiator for 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile when compared to 3-Chloro-6-cyclopropylpyridazine (CAS 1046816-38-9). This electron-withdrawing group (EWG) is essential for downstream reactivity. The target compound is a documented reactant for synthesizing SMN protein modulators and hNav1.7 inhibitors , a role for which the des-cyano analog is not specified . The cyano group can also serve as a precursor to other functional groups (e.g., amides, amines, tetrazoles) crucial for medicinal chemistry SAR exploration, a versatility not afforded by the des-cyano analog [1].

Medicinal Chemistry Organic Synthesis Synthetic Intermediate

SAR Insights: Biological Activity Divergence of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile vs. Ethyl Ester Analog

Replacing the 4-cyano group of the target compound with an ester group, as in Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate, leads to a fundamental shift in biological activity. While the cyano-substituted core is linked to antiviral DHODH inhibitors , the ethyl ester analog has been reported with an IC50 of 1.11 μM against Plasmodium falciparum DHODH (PfDHODH) [1]. This demonstrates that the functional group at the 4-position is a key determinant of target selectivity, with the cyano group steering activity toward a different biological profile.

Structure-Activity Relationship Antiparasitic Enzyme Inhibition

Target Engagement Divergence: Antiviral Human DHODH Activity of 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile vs. Homolog

The antiviral activity of molecules derived from the 3-chloro-6-cyclopropylpyridazine-4-carbonitrile scaffold is linked to its specific heterocyclic core. A study on DHODH inhibitors showed that a pyridazine homolog derived from this compound was effective against human DHODH, while a corresponding pyridine homolog, hDHODH-IN-7, exhibited a different activity profile despite being a close structural relative . hDHODH-IN-7, the pyridine analog, was reported to have a pMIC50 of 7.4 in antiviral assays , demonstrating that the pyridazine core itself imparts distinct biological properties compared to other six-membered heterocycles.

Antiviral Enzyme Inhibition Pyridazine

Validated Application Scenarios for 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile (CAS 1824345-60-9)


Synthesis of SMN Protein Modulators for Spinal Muscular Atrophy (SMA) Research

This compound is a documented reactant for synthesizing Survival Motor Neuron (SMN) protein modulators . Given that SMA is a severe neuromuscular disease caused by insufficient SMN protein, this compound is a key intermediate for research groups developing new therapeutic agents in this area. Procurement is essential for any lab working on proprietary or novel SMN modulators as described in the patent literature .

Development of hNav1.7 Inhibitors for Pain Research

The compound is specified for use in the synthesis of diaminotriazine hNav1.7 inhibitors . Nav1.7 is a well-validated target for the treatment of pain, making this compound a valuable building block for medicinal chemists involved in developing next-generation, non-opioid analgesics.

Building Block for Novel Antiviral Agents Targeting Human DHODH

The 3-chloro-6-cyclopropylpyridazine-4-carbonitrile scaffold is a precursor to pyridazine-based inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis and a target for antiviral drug development . Researchers exploring novel DHODH inhibitors for the treatment of viral infections can use this compound as a starting point for SAR studies and lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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